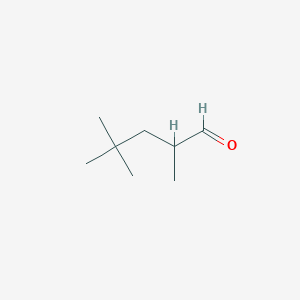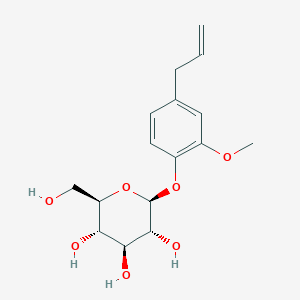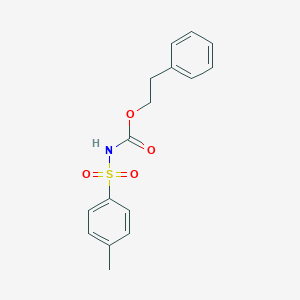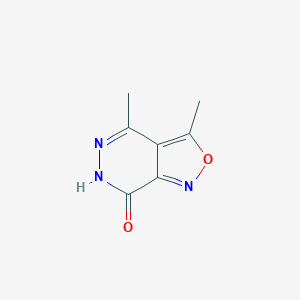
Sodium 1-carboxylatoethyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-carboxylatoethyl stearate, also known as sodium stearate, is an organic compound with a wide range of applications in the food and chemical industries. It is a white, waxy solid that is soluble in both water and alcohol. Sodium stearate is used as an emulsifier, stabilizer, and surfactant in various products. It is also used in the production of cosmetics, detergents, and pharmaceuticals. Additionally, it is used in the production of lubricants, printing inks, and coatings.
Scientific Research Applications
Crystallization and Microstructural Studies
Sodium stearate, a key component in sodium 1-carboxylatoethyl stearate, is used in the crystallization of silver stearate, a substance utilized in photothermographic imaging materials. This process involves a reaction between sodium soap (like sodium stearate) and silver nitrate, forming crystals that are crucial in imaging technologies. The study by Lin et al. (2004) provides insights into the crystal formation mechanism, highlighting a diffusion-controlled process and the potential for imaging and material science applications (Lin et al., 2004).
Catalysis in Chemical Synthesis
Sodium stearate has been identified as an effective catalyst in multicomponent reactions for synthesizing spirooxindoles, a type of compound useful in medicinal chemistry. Wang et al. (2010) demonstrate how sodium stearate, functioning as a Lewis base-surfactant-combined catalyst, facilitates these reactions in aqueous micellar media, opening new pathways in organic synthesis (Wang et al., 2010).
Corrosion Inhibition
In the field of material science, sodium stearate is used as a corrosion inhibitor. Dinodi and Shetty (2014) studied its effectiveness in protecting magnesium alloys in a sulfate medium, highlighting its potential in enhancing the durability of materials used in various industrial applications (Dinodi & Shetty, 2014).
Enhancing Polymer Electronics
In the domain of electronics, sodium stearate has been employed to improve electron injection in polymer light-emitting diodes (OLEDs). Siemund et al. (2013) demonstrated that sodium stearate, when used as an electron injection layer, enhances the efficiency of OLEDs. This usage points towards advancements in electronic display technologies (Siemund et al., 2013).
Surface Modification in Materials Science
Sodium stearate is also applied in surface modification processes. For instance, Zhao Fang (2011) used sodium stearate for modifying calcium carbonate and aluminum borate whiskers, impacting materials' properties in various industrial applications (Zhao Fang, 2011).
Mechanism of Action
Target of Action
Sodium 1-carboxylatoethyl stearate is a surfactant . Its primary targets are the surfaces of various substances, including liquids, solids, and gases . It interacts with these surfaces to reduce surface tension, enabling the formation of emulsions and dispersions .
Mode of Action
This compound works by reducing the surface tension of liquids, allowing them to mix more readily with other substances . It forms a colloidal solution in warm water, which enhances its surface activity . This property makes it an effective emulsifier, dispersant, and stabilizer .
Biochemical Pathways
Its role as a surfactant suggests that it may influence the behavior of molecules at the interfaces of different phases, such as oil and water, thereby affecting the stability and properties of emulsions and dispersions .
Pharmacokinetics
Its bioavailability would therefore be largely dependent on its concentration at these interfaces .
Result of Action
This compound can enhance the properties of various products. In detergents, it can increase foam and lubricity . In food, it can interact with gluten proteins, making the gluten network finer and more elastic, thereby improving the gas-holding capacity of the fermented dough and the volume of the baked product .
Action Environment
Environmental factors such as temperature can influence the action of this compound. For instance, it forms a colloidal solution in warm water, enhancing its surface activity . Its efficacy and stability may also be influenced by the pH and ionic strength of the solution .
Biochemical Analysis
Biochemical Properties
It is known that it has good wetting and thickening properties . It is insoluble in water at room temperature but can form a colloidal solution in warm water . It is generally considered a safe substance, with few adverse reactions reported when used and stored correctly .
Molecular Mechanism
It is generally produced by the reaction of stearic acid with lactic acid under alkaline conditions
properties
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 1-carboxylatoethyl stearate can be achieved by the reaction of stearic acid with sodium hydroxide and chloroacetic acid.", "Starting Materials": ["Stearic acid", "Sodium hydroxide", "Chloroacetic acid"], "Reaction": [ "Step 1: Dissolve stearic acid in water and add sodium hydroxide to the solution.", "Step 2: Heat the mixture to 70-80°C with constant stirring until the stearic acid dissolves completely.", "Step 3: Add chloroacetic acid to the mixture dropwise with constant stirring and continue heating for 2-3 hours.", "Step 4: Cool the mixture to room temperature and adjust the pH to 7-8 with dilute hydrochloric acid.", "Step 5: Filter the precipitate and wash it with water to obtain Sodium 1-carboxylatoethyl stearate." ] } | |
CAS RN |
18200-72-1 |
Molecular Formula |
C21H40O4.Na C21H40NaO4 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
sodium;2-octadecanoyloxypropanoic acid |
InChI |
InChI=1S/C21H40O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24); |
InChI Key |
BPTDNBSSZIHRIO-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O.[Na] |
Other CAS RN |
18200-72-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)

